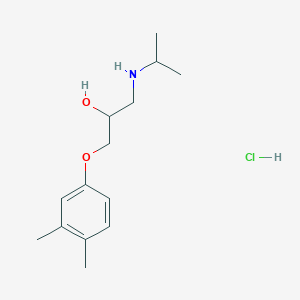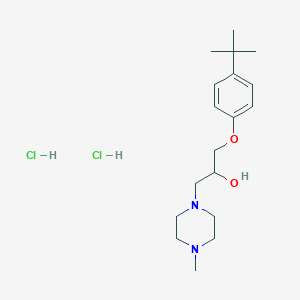
Aurora 895
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aurora 895 typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent reactions under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Aurora 895 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
Aurora 895 has a wide range of applications in scientific research, including but not limited to:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Medicine: It has potential therapeutic applications and is being investigated for its efficacy in treating certain medical conditions.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of Aurora 895 involves its interaction with specific molecular targets and pathways within cells. It is known to inhibit certain enzymes and proteins, leading to alterations in cellular functions and processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use.
Comparación Con Compuestos Similares
Aurora 895 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
Aurora A: Another member of the Aurora kinase family, known for its role in cell division and regulation.
Aurora B: Similar to this compound, it is involved in mitosis and has been studied for its potential as a therapeutic target in cancer treatment.
Aurora C: This compound is primarily involved in meiosis and has distinct functions compared to this compound.
This compound stands out due to its specific chemical structure and unique properties, making it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
(E)-N-(3-acetylphenyl)-3-(4-chlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-12(20)14-3-2-4-16(11-14)19-17(21)10-7-13-5-8-15(18)9-6-13/h2-11H,1H3,(H,19,21)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCQNZKQUMQQOJ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B3846632.png)
![1-[4-(2,4-Dimethylphenoxy)butyl]imidazole](/img/structure/B3846640.png)


![4-nitro-N'-[(4-nitrophenoxy)acetyl]benzohydrazide](/img/structure/B3846655.png)
![4-(4-bromophenyl)-N-[(Z)-(4-bromophenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine](/img/structure/B3846657.png)
![1-[3-(4-fluorophenoxy)propyl]pyrrolidine](/img/structure/B3846664.png)



![4-[4-(Diethylamino)butylsulfanyl]phenol;hydrochloride](/img/structure/B3846699.png)

![1-[5-(4-chlorophenoxy)pentyl]pyrrolidine](/img/structure/B3846713.png)

